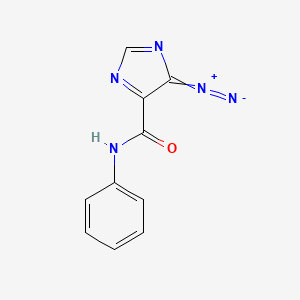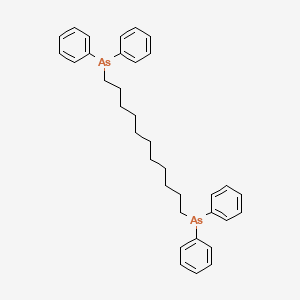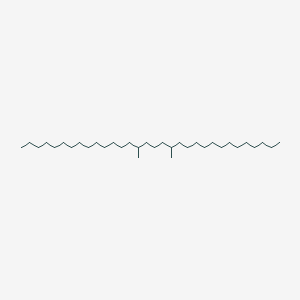![molecular formula C14H25NO2 B14421446 4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione CAS No. 85302-04-1](/img/structure/B14421446.png)
4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group attached to a methylidene moiety, along with a heptane backbone that includes two tetramethyl groups and a dione functionality. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions under controlled conditions to ensure consistency and efficiency. The use of advanced catalytic systems and optimized reaction parameters can further enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione stands out due to its specific combination of functional groups and structural features. The presence of both dimethylamino and tetramethyl groups, along with the dione functionality, imparts unique chemical and physical properties that differentiate it from other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
85302-04-1 |
|---|---|
Fórmula molecular |
C14H25NO2 |
Peso molecular |
239.35 g/mol |
Nombre IUPAC |
4-(dimethylaminomethylidene)-2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/C14H25NO2/c1-13(2,3)11(16)10(9-15(7)8)12(17)14(4,5)6/h9H,1-8H3 |
Clave InChI |
KMJYFGLYYRYPAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(=CN(C)C)C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


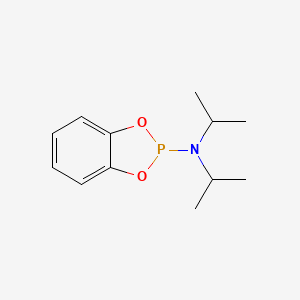
![methyl 4-phenyl-1H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14421370.png)
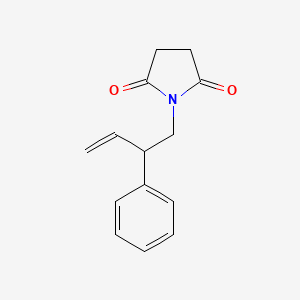


![(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)](/img/structure/B14421387.png)
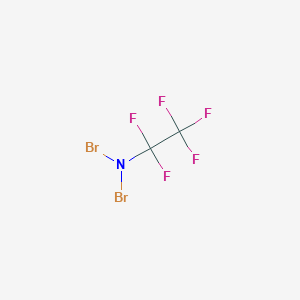
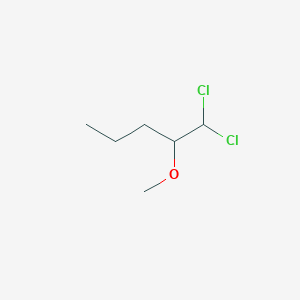

![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
